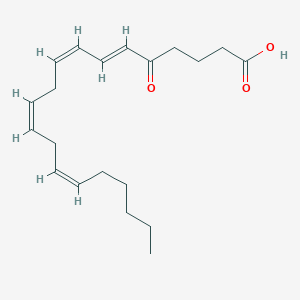

(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

106154-18-1 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14- |

InChI Key |

MEASLHGILYBXFO-KDSVWZCMSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C/C(=O)CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Appearance |

Assay:≥95%A solution in ethanol |

physical_description |

Solid |

Synonyms |

5-oxo-eicosatetraenoic acid 5-oxo-ETE |

Origin of Product |

United States |

Biosynthesis and Enzymatic Regulation of 5 Oxo Ete

Transcellular Biosynthesis of 5-Oxo-ETE

5-Oxo-ETE can be synthesized not only by cells that possess the complete 5-lipoxygenase (5-LO) pathway but also by cells that lack 5-LO activity through a mechanism known as transcellular biosynthesis. This process involves the cooperation between different cell types nih.govkarger.comnih.govresearchgate.netnih.gov. In transcellular biosynthesis, one cell type produces and releases 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), which is then taken up by a second, adjacent cell type. This second cell, equipped with the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), oxidizes the transferred 5-HETE to form 5-Oxo-ETE wikipedia.orgencyclopedia.pub. This mechanism is theorized to occur in vivo, particularly at sites where 5-LO-containing cells and 5-HEDH-possessing cells congregate, such as in areas of inflammation, oxidative stress, or rapidly growing cancers wikipedia.orgencyclopedia.pub.

Regulatory Mechanisms of 5-Oxo-ETE Synthesis under Specific Conditions

The synthesis of 5-Oxo-ETE is subject to stringent regulation within cells wikipedia.orgportlandpress.com. A critical factor limiting its formation is the intracellular concentration of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), which is typically maintained at low levels in resting cells nih.govnih.govnih.govresearchgate.netnih.gov. Conditions that promote the oxidation of NADPH to NADP+ lead to a dramatic increase in 5-Oxo-ETE synthesis nih.govkarger.comnih.govresearchgate.netnih.govnih.gov.

Modulation by Oxidative Stress Induction

Oxidative stress is a potent stimulator of 5-Oxo-ETE formation across various cell types nih.govkarger.comnih.govresearchgate.netnih.govencyclopedia.pubresearchgate.netmcgill.caportlandpress.comnih.govoup.comresearchgate.netnih.gov. The mechanism underlying this enhancement involves the depletion of NADPH, which in turn increases the intracellular levels of NADP+, the essential cofactor for 5-HEDH nih.govnih.gov. For example, hydrogen peroxide (H₂O₂) and t-butyl hydroperoxide have been shown to strongly stimulate 5-Oxo-ETE synthesis in U937 monocytic cells, blood monocytes, lymphocytes, and platelets mcgill.canih.gov. This process is largely dependent on the glutathione (B108866) (GSH) redox cycle, as evidenced by its inhibition upon GSH depletion or glutathione reductase inhibition, and its mimicry by the oxidation of GSH to GSSG by diamide (B1670390) mcgill.canih.gov.

Influence of the Respiratory Burst in Phagocytic Cells

Activation of the respiratory burst in phagocytic cells, such as neutrophils, eosinophils, and monocytes, significantly increases the rate of 5-Oxo-ETE formation nih.govkarger.comnih.govresearchgate.netnih.govencyclopedia.pubresearchgate.netportlandpress.comnih.govoup.comresearchgate.net. This effect is primarily attributed to the robust generation of NADP+ resulting from the activation of NADPH oxidase during the respiratory burst nih.govnih.govportlandpress.comnih.gov. Phorbol (B1677699) 12-myristate 13-acetate (PMA), a known activator of the respiratory burst, has been demonstrated to trigger a rapid increase in 5-Oxo-ETE synthesis in phagocytic cells nih.govportlandpress.comnih.gov.

Impact of Programmed Cell Death on 5-Oxo-ETE Production

Cells undergoing programmed cell death, or apoptosis, exhibit a dramatically increased capacity to synthesize 5-Oxo-ETE nih.govkarger.comnih.govresearchgate.netnih.govencyclopedia.pubportlandpress.comnih.gov. This heightened production is likely a consequence of the associated oxidative stress that accompanies the apoptotic process researchgate.netencyclopedia.pubmcgill.caoup.com. Studies have shown that programmed cell death in neutrophils and various tumor cell lines strongly promotes the oxidation of 5-HETE to 5-Oxo-ETE researchgate.netencyclopedia.pubportlandpress.com.

Effects of Nitric Oxide on 5-Oxo-ETE Synthesis

Nitric oxide (NO) plays a crucial regulatory role in 5-Oxo-ETE synthesis, particularly in human polymorphonuclear leukocytes (neutrophils) portlandpress.com. Research indicates that NO-releasing compounds can induce 5-Oxo-ETE synthesis in neutrophils when these cells interact with phagocytic targets such as opsonized zymosan or Salmonella typhimurium portlandpress.com. It is proposed that NO activates 5-Oxo-ETE formation by inducing a rapid decrease in intracellular NADPH levels, thereby increasing the availability of NADP+, which is a necessary cofactor for 5-HEDH portlandpress.com.

Alternative or Non-Enzymatic Pathways for 5-Oxo-ETE Formation

Beyond the canonical 5-lipoxygenase (5-LOX) and 5-HEDH enzymatic cascade, 5-Oxo-ETE can arise from several alternative routes, including non-enzymatic processes like lipid peroxidation and the involvement of specific cytochrome P450 (CYP) enzymes. wikipedia.orgencyclopedia.pubnih.govwikipedia.org These pathways contribute to the compound's presence in various physiological and pathological contexts.

Formation through Lipid Peroxidation Processes

Lipid peroxidation, a non-enzymatic process driven by reactive oxygen species (ROS) and free radicals, serves as a significant alternative pathway for 5-Oxo-ETE formation. nih.govatsjournals.org This process can lead to the generation of 5-Oxo-ETE, particularly from precursor lipids such as arachidonic acid (AA). nih.govatsjournals.org For instance, the treatment of red blood cell ghosts with t-butyl hydroperoxide, or arachidonic acid-containing plasmenyl glycerophosphocholine with free radical initiators like 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride, Fe²⁺, or Cu²⁺, results in the formation of esterified 5-HETE and 5-Oxo-ETE. nih.gov It is hypothesized that 5-Oxo-ETE formed under these conditions is derived from 5-hydroperoxyeicosatetraenoic acid (5-HpETE) through a dehydration process. nih.gov

Furthermore, oxidative stress is a potent activator of 5-Oxo-ETE synthesis, largely by elevating intracellular NADP⁺ levels, which is a crucial cofactor for the 5-HEDH enzyme. nih.govkarger.comresearchgate.netoup.comnih.gov Conditions such as the activation of the respiratory burst in phagocytic cells (e.g., neutrophils and eosinophils) and cell death can dramatically increase NADP⁺ concentrations, thereby promoting 5-Oxo-ETE formation. nih.govkarger.comresearchgate.netnih.gov This suggests a strong link between cellular redox state and the production of this eicosanoid. nih.govkarger.comresearchgate.netnih.gov An isomer of 5-Oxo-ETE, 5-oxo-(7E,9E,11Z,14Z)-eicosatetraenoic acid, can also form non-enzymatically as a byproduct of the hydrolysis of the 5-lipoxygenase metabolite, leukotriene A4 (LTA4). wikipedia.orgencyclopedia.pub

Cytochrome P450 (CYP) Enzyme Involvement

Certain cytochrome P450 (CYP) enzymes are known to be involved in the formation of 5-Oxo-ETE, primarily by converting 5(S)-HpETE (and potentially 5(R)-HpETE) into 5-Oxo-ETE. wikipedia.orgencyclopedia.pubwikipedia.orgresearchgate.net Key enzymes implicated in this process include CYP1A1, CYP1A2, CYP1B1, and CYP2S1. wikipedia.orgencyclopedia.pubwikipedia.orgresearchgate.netnih.gov

Detailed research findings indicate that human CYP2S1 efficiently metabolizes hydroperoxyeicosatetraenoic acids, including 5S-HpETE, into their corresponding oxo-eicosatetraenoic acids. nih.gov Specifically, human CYP2S1 converts 5S-HpETE to 5-Oxo-ETE with a turnover rate of 16.7 ± 0.3 min⁻¹. nih.gov This enzyme also metabolizes 12S-HpETE and 15S-HpETE into 12-oxo-ETE and 15-oxo-ETE, respectively. nih.gov While CYP2S1 demonstrates significant activity in this conversion, other CYP isoforms such as CYP1A1, CYP1A2, and CYP1B1 have also been shown to facilitate similar conversions, albeit at slower rates. researchgate.netnih.gov

Metabolism and Degradation Pathways of 5 Oxo Ete

Reversible Reduction of 5-Oxo-ETE to 5S-HETE by 5-HEDH

5-Oxo-ETE is formed from 5S-HETE through the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a microsomal NADP-dependent enzyme that exhibits high selectivity for 5S-HETE wikipedia.orgwikipedia.org. This reaction is reversible, meaning that 5-HEDH can also reduce 5-Oxo-ETE back to 5S-HETE in the presence of NADPH wikipedia.orgwikipedia.orgnih.gov. However, the kinetics of this reversible reaction favor the oxidation of 5S-HETE to 5-Oxo-ETE, as the maximum velocity (Vmax) for the ketoreductase (reduction) reaction is approximately eight times lower than that for the dehydrogenase (oxidation) reaction nih.gov.

The intracellular ratio of NADP to NADPH significantly regulates the synthesis and reduction of 5-Oxo-ETE. In resting cells, the NADP/NADPH ratio is typically low, which limits the formation of 5-Oxo-ETE. Conditions that increase this ratio, such as oxidative stress or activation of the respiratory burst in phagocytic cells, can dramatically stimulate 5-Oxo-ETE synthesis wikipedia.orgwikipedia.orgnih.gov. Conversely, a high NADPH level promotes the reduction of 5-Oxo-ETE to 5S-HETE nih.gov. This reversible interconversion provides a mechanism for fine-tuning the levels of 5-Oxo-ETE within cells.

Table 1: Reversible Conversion of 5-Oxo-ETE and 5S-HETE by 5-HEDH

| Compound | Enzyme | Cofactor | Product | Direction of Reaction |

| 5S-HETE | 5-HEDH | NADP | 5-Oxo-ETE | Oxidation (Preferred) |

| 5-Oxo-ETE | 5-HEDH | NADPH | 5S-HETE | Reduction |

Omega-Oxidation Pathway of 5-Oxo-ETE

Omega-oxidation represents a major metabolic pathway for 5-Oxo-ETE, particularly in human neutrophils. This process involves the hydroxylation of the terminal methyl group (omega carbon) or the penultimate carbon.

In human neutrophils, the primary pathway for 5-Oxo-ETE metabolism is omega-oxidation, leading to the formation of 5-oxo-20-HETE wikipedia.orgwikipedia.orgnih.govnih.govuni.lu. This hydroxylation at the C-20 position significantly reduces the biological potency of the compound. For instance, 5-oxo-20-HETE has been reported to be nearly 100 times less potent than 5-Oxo-ETE in elevating cytosolic calcium levels in neutrophils uni.lu.

The cytochrome P450 enzyme CYP4F3, also known as LTB4 20-hydroxylase, is implicated in the omega-oxidation of 5-Oxo-ETE to 5-oxo-20-HETE in human neutrophils wikipedia.orgwikipedia.orgnih.govwikipedia.org. This enzyme also catalyzes the oxidation of 5S-HETE to 5,20-diHETE nih.gov. The involvement of CYP4F3 highlights the role of cytochrome P450 enzymes in the detoxification and inactivation of eicosanoids.

While human neutrophils primarily form 5-oxo-20-HETE via omega-oxidation, murine macrophages exhibit a different metabolic profile. These cells metabolize 5-Oxo-ETE through omega-oxidation to produce 18- and 19-hydroxy derivatives of 5-oxo-8,11,14-eicosatrienoic acid, rather than the 20-hydroxy product seen in human neutrophils wikipedia.orgwikipedia.orgnih.gov. This difference underscores species-specific variations in eicosanoid metabolism.

Table 2: Omega-Oxidation Metabolites of 5-Oxo-ETE

| Cell Type | Enzyme Involved | Major Omega-Oxidation Product(s) | Impact on Biological Potency (Relative to 5-Oxo-ETE) |

| Human Neutrophils | CYP4F3 | 5-oxo-20-HETE | ~1% potency uni.lu |

| Murine Macrophages | Cytochrome P450 | 18- and 19-hydroxy derivatives | Dramatically reduced nih.gov |

Involvement of CYP4F3 (LTB4 20-Hydroxylase)

Other Enzymatic and Cellular Transformations of 5-Oxo-ETE

Beyond omega-oxidation and reversible reduction, 5-Oxo-ETE can undergo other enzymatic and cellular transformations that affect its biological activity.

5-Oxo-ETE can serve as a substrate for lipoxygenase enzymes in certain cell types. Specifically, human eosinophils, which are rich in 15-lipoxygenase (15-LO) activity, convert 5-Oxo-ETE to 5-oxo-15(S)-hydroperoxy-ETE, which is then rapidly reduced to 5-oxo-15(S)-hydroxy-ETE wikipedia.orgnih.govnih.gov. Similarly, human platelets can metabolize 5-Oxo-ETE via 12-lipoxygenase to form 5-oxo-12(S)-hydroxy-ETE nih.gov. While 5-oxo-15(S)-hydroxy-ETE retains some biological activity, being about one-third as potent as 5-Oxo-ETE in stimulating cells, 5-oxo-12(S)-hydroxy-ETE is a weak antagonist of 5-Oxo-ETE nih.gov. These transformations represent additional pathways for the inactivation or modulation of 5-Oxo-ETE's biological effects.

Table 3: Other Enzymatic Transformations of 5-Oxo-ETE

| Cell Type | Enzyme Involved | Metabolite Formed | Relative Biological Potency (vs. 5-Oxo-ETE) |

| Eosinophils | 15-Lipoxygenase | 5-oxo-15(S)-hydroxy-ETE | ~33% potency nih.gov |

| Platelets | 12-Lipoxygenase | 5-oxo-12(S)-hydroxy-ETE | Weak antagonist nih.gov |

12-Lipoxygenase-Mediated Metabolism to 5-oxo-12(S)-hydroxy-ETE

A distinct metabolic pathway for 5-Oxo-ETE involves the action of 12-lipoxygenase, prominently observed in human platelets. wikipedia.orgnih.govguidetopharmacology.org In this pathway, platelets utilize 12-lipoxygenase to metabolize 5-Oxo-ETE, leading to the formation of 5-oxo-12(S)-hydroperoxy-eicosatetraenoate. nih.govguidetopharmacology.org This hydroperoxy intermediate is then rapidly converted to 5-oxo-12(S)-hydroxy-eicosatetraenoate, commonly referred to as 5-oxo-12(S)-hydroxy-ETE. nih.govguidetopharmacology.org This metabolic conversion is often described as occurring through transcellular metabolism, where platelets process 5-HETE derived from other inflammatory cells into 5-oxo-12-HETE. nih.govwikipedia.org Notably, 5-oxo-12(S)-hydroxy-ETE is characterized as a weak antagonist of 5-oxo-ETE, and it has been reported to be devoid of calcium mobilization activity, indicating a significant reduction or alteration of biological activity compared to its precursor. nih.govwikipedia.orgguidetopharmacology.org

Incorporation of 5-Oxo-ETE into Cellular Lipid Pools

The incorporation of eicosanoids into cellular lipid pools is a known mechanism for their sequestration or storage, influencing their bioavailability and activity. 5-Oxo-ETE, similar to its precursor 5-HETE, can be incorporated into cellular lipids. wikipedia.orgwikipedia.org This process has been observed in various cell types, including neutrophils. wikipedia.orgwikipedia.org However, research indicates that while human neutrophils readily take up 5-Oxo-ETE and reduce it to 5(S)-HETE, it is primarily the 5(S)-HETE product, rather than 5-Oxo-ETE itself, that is incorporated as an ester into various phospholipid and glycerolipid pools within intact neutrophils. nih.govguidetopharmacology.org This suggests that the reduction of 5-Oxo-ETE to 5(S)-HETE may precede its significant esterification into cellular lipids in these cells. Conversely, isolated neutrophil plasma membranes, which lack appreciable 5-HEDH activity, have been shown to esterify 5-Oxo-ETE directly into these lipid pools. nih.govguidetopharmacology.org This differential incorporation highlights the influence of cellular enzymatic machinery on the fate of 5-Oxo-ETE and its metabolites within the lipid environment.

5 Oxo Ete Receptor Oxe Receptor/oxer1 Pharmacology and Signal Transduction

Identification and Molecular Cloning of the OXE Receptor (TG1019, R527, hGPCR48)

The identification and molecular cloning of the OXE receptor were independently achieved by multiple research groups. Hosoi and colleagues initially identified an intronless nucleotide sequence on chromosome 2p21 with homology to known GPCRs, which they provisionally named TG1019 nih.govkarger.com. This sequence was predicted to encode a protein comprising 423 amino acids nih.gov. Concurrently, Jones and others identified a highly homologous sequence, termed R527, which was nearly identical to TG1019/hGPCR44 but lacked the initial 39 amino acids at the N-terminus nih.gov. The receptor is also recognized by the designations hGPCR48 and GPR170 nih.govkarger.comwikipedia.orgmdpi.comguidetoimmunopharmacology.orgptglab.com.

Ultimately, the International Union of Basic and Clinical Pharmacology (IUPHAR) Nomenclature Committee for Leukotriene and Lipoxin Receptors officially designated this receptor as the OXE receptor, with its corresponding gene being OXER1 nih.govkarger.com. OXER1 functions as the primary receptor for the 5-hydroxyicosatetraenoic acid family of carboxy fatty acid metabolites derived from arachidonic acid wikipedia.org. Structurally, it exhibits relationships with the hydroxy-carboxylic acid (HCA) family of GPCRs, including HCA1, HCA2, and HCA3 nih.govwikipedia.org. Expression analysis has revealed that OXER1 mRNA is highly abundant in peripheral blood leukocytes, particularly eosinophils, basophils, neutrophils, and monocytes. It is also found in various tissues such as the liver, kidney, spleen, and lung, as well as in several cancer cell lines nih.govkarger.comwikipedia.orgsinobiological.com.

G Protein Coupling and Receptor Activation Mechanisms

OXER1 is a canonical G protein-coupled receptor that mediates its effects through interaction with heterotrimeric G proteins wikipedia.orgmdpi.comptglab.comsinobiological.comresearchgate.netnih.govnih.govpatsnap.comthermofisher.comgenecards.org. A key characteristic of OXER1 activation by its primary ligand, 5-oxo-ETE, is the inhibition of cyclic AMP (cAMP) production nih.govresearchgate.netthermofisher.comnih.govacs.org. This inhibitory effect is consistent with its coupling to Gi/o proteins.

OXER1 is predominantly coupled to Gi/o proteins karger.comwikipedia.orgguidetoimmunopharmacology.orgptglab.comresearchgate.netnih.govnih.govthermofisher.comnih.govguidetopharmacology.orgconicet.gov.arresearchgate.netdntb.gov.ua. This coupling is evidenced by the sensitivity of OXER1-mediated cellular responses to pertussis toxin (PTX) nih.govkarger.comresearchgate.netnih.govconicet.gov.aracs.orgescholarship.org. Pertussis toxin acts by ADP-ribosylating the α-subunit of Gi/o proteins, thereby inhibiting the dissociation of the Gαi-βγ heterotrimeric complex from the receptor upon activation nih.gov. Pretreatment of cells with pertussis toxin has been shown to markedly suppress various 5-oxo-ETE-induced responses, including chemotaxis nih.govkarger.comnih.govacs.org. However, some studies have reported that PTX only partially inhibits certain responses, suggesting that additional G protein-independent signaling mechanisms, potentially involving β-arrestins, may also contribute to OXER1 signaling nih.govconicet.gov.ar.

Upon activation of Gi/o-coupled receptors like OXER1, the Gαi subunit dissociates from the Gβγ-dimer. The released Gβγ-dimer then plays a critical role in initiating various downstream signaling pathways nih.govnih.gov. Research indicates that the Gβγ-dimer is largely responsible for activating many of the signal pathways that lead to cellular functional responses mediated by OXER1 wikipedia.org. For instance, the chemotactic response and actin polymerization induced by 5-oxo-ETE in neutrophils appear to be mediated specifically through the βγ subunit of the Gi protein researchgate.net. Furthermore, Gβγ signaling, often involving pathways such as PI3K/Akt, FAK, and c-Src, has been implicated in critical cellular processes, including calcium mobilization, as observed in OXER1-mediated responses to testosterone (B1683101) researchgate.net.

Intracellular Signaling Cascades Triggered by OXE Receptor Activation

Activation of OXER1 by 5-oxo-ETE initiates a diverse array of intracellular signaling cascades. The signals transduced from OXER1 primarily involve the phospholipase C (PLC)/calcium pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway sinobiological.comthermofisher.com. A rapid consequence of OXER1 activation is the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govresearchgate.net.

One of the most rapid and prominent intracellular responses to OXER1 activation is the mobilization of cytosolic calcium ions nih.govkarger.comsinobiological.comresearchgate.netthermofisher.comnih.govresearchgate.netacs.org. This increase in intracellular calcium is a direct result of the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG nih.govresearchgate.net. IP3 then binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol. Pharmacological inhibition of PLC, for example, using U73122, has been shown to effectively suppress 5-oxo-ETE-induced calcium mobilization and related cellular effects nih.govacs.orgnih.gov.

5-Oxo-ETE stimulation of OXER1 leads to the significant phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases 1 and 2 (ERK-1/2) nih.govsinobiological.comresearchgate.netthermofisher.comnih.govacs.orgfrontiersin.orgresearchgate.netmincyt.gob.arconicet.gov.ar. Beyond ERK-1/2, OXER1 activation also triggers the activation of p38 MAPK nih.govwikipedia.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net. The activation of the ERK pathway by 5-oxo-ETE can be attenuated by inhibitors of MEK/ERK1/2 and protein kinase C (PKC) pathways frontiersin.orgresearchgate.netconicet.gov.ar.

It is noteworthy that the involvement of PKC isoforms is crucial in OXER1-mediated signaling. Activation of OXER1 leads to the activation of various PKC isoforms, including PKC-δ, PKC-ε, and PKC-ζ nih.govwikipedia.orgresearchgate.netnih.govresearchgate.netconicet.gov.arnih.gov. Specifically, PKC-ε has been identified as a mediator of the proliferative effects of 5-oxo-ETE in prostate cancer cells nih.govresearchgate.netnih.gov. While many OXER1-mediated responses are sensitive to pertussis toxin, there is some variability in the literature regarding the pertussis toxin sensitivity of ERK-1/2 phosphorylation, suggesting the potential for G protein-independent signaling pathways, possibly involving β-arrestins, to also contribute to ERK activation nih.govconicet.gov.ar.

Activation of p38 Mitogen-Activated Protein Kinases

Activation of the OXE receptor by 5-Oxo-ETE leads to the stimulation of p38 mitogen-activated protein kinases (MAPK) fishersci.cawikipedia.orgnih.govacs.org. This pathway is crucial in mediating cellular responses to various environmental stresses and cytokines. Studies have shown that 5-Oxo-ETE induces a time-dependent increase in p38 phosphorylation in cells such as human H295R adrenocortical carcinoma cells. The pro-migratory effect of 5-Oxo-ETE in H295R cells can be reduced by pharmacological inhibition of the p38 pathway. Furthermore, the activation and migration of human asthmatic eosinophils involve the crucial implication of p38 MAPK mdpi.com.

Activation of Cytosolic Phospholipase A2 (cPLA2) and Subsequent Arachidonic Acid Release

The binding of 5-Oxo-ETE to OXER1 also results in the activation of cytosolic phospholipase A2 (cPLA2) fishersci.cawikipedia.orgacs.org. This activation is often accompanied by the release of arachidonic acid (AA). The activation of cPLA2 and subsequent AA release can lead to the further production of pro-inflammatory arachidonic acid metabolites. The phosphorylation of cPLA2, which is stimulated by 5-Oxo-ETE, is notably enhanced by granulocyte-macrophage colony-stimulating factor (GM-CSF). This pathway is also linked to the mitogen-activated protein kinase (MAPK) pathway, as ERK-1/2, activated by OXER1, is known to activate cPLA2 nih.gov.

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

Activation of the OXE receptor by 5-Oxo-ETE has been reported to initiate the phosphatidylinositol 3-kinase (PI3K) pathway, leading to the phosphorylation of the Akt signaling pathway fishersci.cawikipedia.orgnih.govmetabolon.comfishersci.fiacs.org. This process is crucial for cell survival and proliferation researchgate.net. For instance, in prostate cancer cells, 5-Oxo-ETE's survival-promoting effects are mediated through OXER1, which activates PI3K/Akt. The phosphorylation of Akt induced by 5-Oxo-ETE can be blocked by inhibitors such as LY294002. The PI3K/Akt pathway is involved in various cellular processes, including cell proliferation, growth, and survival.

Involvement of Protein Kinase C (PKC) Isoforms (PKCδ, PKCζ, PKCβ, PKCε)

Several Protein Kinase C (PKC) isoforms are implicated in the signaling cascades activated by 5-Oxo-ETE through OXER1. These include PKCβ and PKCε fishersci.cawikipedia.orgacs.org. Activation of phospholipase C (PLC) by OXER1 results in the liberation of diacylglycerol, which is known to stimulate conventional and novel PKC isoforms mdpi.com. Specifically, PKCδ has been confirmed to be involved in the activation and migration of eosinophils nih.govmdpi.com. PKCε has been reported to mediate the proliferative effects of 5-Oxo-ETE on prostate cancer cells mdpi.com. This effect can be blocked by PLC inhibitors, suggesting the involvement of diacylglycerol in this response mdpi.com. There is also evidence for the involvement of PKCζ in 5-Oxo-ETE-induced eosinophil migration mdpi.com. The pro-migratory effect of 5-Oxo-ETE in H295R cells is reduced by pharmacological inhibition of the PKC pathway.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

Information regarding the direct activation of the Nuclear Factor Kappa B (NF-κB) signaling pathway specifically by 5-Oxo-ETE binding to OXER1 is not explicitly detailed in the provided search results. While OXER1 has been linked to inflammatory responses and can influence pathways that might indirectly interact with NF-κB (e.g., PI3K/Akt pathway, which can be antagonized by certain compounds via OXER1 to affect NF-κB researchgate.net), a direct activation mechanism of NF-κB by 5-Oxo-ETE through OXER1 was not found.

Cellular and Tissue Expression Profiles of the OXE Receptor

The OXE receptor (OXER1) exhibits a broad expression profile across various human tissues and cell types, with notable presence in inflammatory cells and certain organs fishersci.cawikipedia.orglipidmaps.orgnih.govresearchgate.netguidetopharmacology.orgmetabolon.comfishersci.fimdpi.com.

High Expression in Inflammatory Leukocytes (Eosinophils, Neutrophils, Basophils, Monocytes)

OXER1 is highly expressed in human white blood cells, particularly in inflammatory leukocytes fishersci.cawikipedia.orglipidmaps.orgnih.govresearchgate.netguidetopharmacology.orgfishersci.fimdpi.com. Eosinophils exhibit the highest levels of OXER1 expression among these cells and are a primary target for 5-Oxo-ETE, which acts as a highly potent chemoattractant for them fishersci.cawikipedia.orgnih.govguidetopharmacology.orgmdpi.com. The mRNA expression levels of OXER1 are highest in eosinophils, followed by neutrophils, and then bronchoalveolar macrophages nih.govguidetopharmacology.orgmdpi.com. OXER1 is also expressed in basophils and monocytes fishersci.cawikipedia.orglipidmaps.orgnih.govguidetopharmacology.orgmdpi.com. In monocytes, OXER1 expression can be further enhanced in a dose-dependent manner by pro-inflammatory stimuli such as lipopolysaccharide (LPS) lipidmaps.org. 5-Oxo-ETE is a potent stimulator and/or enhancer of chemotaxis, degranulation, oxidative metabolism, and mediator production in human eosinophils, basophils, neutrophils, and monocytes fishersci.ca. The biological activities of 5-Oxo-ETE in these cells, including chemotaxis and activation, are mediated by the highly selective OXE receptor nih.govmdpi.com.

Cellular and Molecular Responses Mediated by 5 Oxo Ete

Effects on Leukocyte Function and Activation

5-Oxo-ETE plays a significant role in modulating the function and activation of various leukocytes, with its most potent and extensively studied effects observed in eosinophils wikipedia.orgatsjournals.orgatsjournals.orgnih.gov.

Eosinophil Responses

Eosinophils exhibit a wide array of responses to 5-Oxo-ETE, highlighting its importance in eosinophil-mediated inflammatory processes.

Chemotactic Activity and Directed Migration

5-Oxo-ETE is recognized as the most powerful known chemoattractant for human eosinophils among lipid mediators, inducing the strongest chemotactic response nih.govnih.govamorchem.commdpi.com. Its potency as an eosinophil chemoattractant is considerably greater than that of other lipid mediators such as leukotriene B4 (LTB4) and platelet-activating factor (PAF), and it is nearly 40 times more active than LTB4 in this regard nih.govnih.govatsjournals.orgnih.govatsjournals.org. Although slightly less potent on a molar basis than eotaxin, 5-Oxo-ETE elicits a greater maximal response in eosinophil chemotaxis nih.govkarger.com.

Beyond simple chemotaxis, 5-Oxo-ETE is a potent stimulator of eosinophil migration through complex biological barriers, including Matrigel basement membranes and endothelial cell monolayers nih.govnih.govkarger.comatsjournals.orgersnet.org. This transmigration effect is not solely due to its chemoattractant properties but also involves its ability to induce the release and expression of matrix metalloproteinase-9 (MMP-9) and the urokinase-type plasminogen activator receptor (uPAR), which facilitate the degradation of matrix components nih.govkarger.comatsjournals.org. In vivo studies further support its role in eosinophil recruitment, demonstrating that intradermal injection of 5-Oxo-ETE in humans promotes tissue infiltration of eosinophils, with asthmatic subjects showing a more pronounced response nih.govkarger.comresearchgate.net.

Induction of Actin Polymerization

5-Oxo-ETE rapidly induces actin polymerization in human eosinophils, a critical cellular event for cell motility and migration nih.govnih.govatsjournals.orgatsjournals.orgnih.gov. This response reaches maximal levels after only approximately 5 seconds nih.gov. Notably, 5-Oxo-ETE is more effective than both PAF and LTB4 in inducing actin polymerization in human eosinophils, suggesting a strong correlation between this response and its potent chemotactic activity nih.govatsjournals.orgatsjournals.orgnih.gov.

Enhancement of Granule Enzyme Release (e.g., β-glucuronidase, eosinophil peroxidase, arylsulfatase)

5-Oxo-ETE triggers the release of various granule enzymes from eosinophils, including β-glucuronidase, eosinophil peroxidase, and arylsulfatase nih.govnih.govnih.govkarger.commdpi.comguidetoimmunopharmacology.org. While the degranulation response to 5-Oxo-ETE alone can be modest, it is significantly enhanced when eosinophils are primed by cytokines, particularly granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.govnih.govnih.govkarger.commdpi.comresearchgate.netencyclopedia.pubguidetopharmacology.org. This priming effect suggests that 5-Oxo-ETE can synergize with other inflammatory signals to promote robust eosinophil degranulation.

Synergistic Interactions with Platelet-Activating Factor (PAF), Leukotriene B4 (LTB4), Complement Component 5a (C5a), Eotaxin, RANTES, and Interleukin-5 (IL-5)

5-Oxo-ETE exhibits significant synergistic interactions with a variety of other inflammatory mediators, enhancing eosinophil responses. Low concentrations of 5-Oxo-ETE enhance eosinophil migration in response to PAF and dramatically increase degranulation when combined with PAF, LTB4, or Complement Component 5a (C5a) nih.govnih.govnih.govatsjournals.orgnih.govencyclopedia.pub.

Furthermore, threshold concentrations of chemokines such as eotaxin and RANTES can shift the concentration-response curve for 5-Oxo-ETE-induced eosinophil chemotaxis to the left by approximately one order of magnitude, indicating a cooperative effect on cell migration nih.govnih.govnih.govkarger.comdntb.gov.ua. Interleukin-5 (IL-5), a key cytokine in eosinophil activation, also amplifies the effect of 5-Oxo-ETE on eosinophil transmigration and increases their in vitro chemotactic response wikipedia.orgatsjournals.org. The priming of eosinophils with GM-CSF also strongly enhances their responsiveness to 5-Oxo-ETE, leading to increased production of proteins and enzymes nih.govnih.govnih.govkarger.commdpi.comresearchgate.netencyclopedia.pubguidetopharmacology.orgresearchgate.net.

Table 1: Synergistic Interactions of 5-Oxo-ETE on Eosinophil Functions

| Co-Mediator | Effect on Eosinophil Function (with 5-Oxo-ETE) | Reference |

| Platelet-Activating Factor (PAF) | Enhanced migration, dramatically increased degranulation | nih.govnih.govnih.govatsjournals.orgnih.govencyclopedia.pub |

| Leukotriene B4 (LTB4) | Dramatically increased degranulation | nih.govnih.govnih.govencyclopedia.pub |

| Complement Component 5a (C5a) | Dramatically increased degranulation | nih.govnih.govnih.govencyclopedia.pub |

| Eotaxin | Enhanced chemotaxis (shifts concentration-response curve left) | nih.govnih.govnih.govkarger.comdntb.gov.ua |

| RANTES | Enhanced chemotaxis (shifts concentration-response curve left) | nih.govnih.govnih.govkarger.comdntb.gov.ua |

| Interleukin-5 (IL-5) | Amplified transmigration, increased in vitro chemotactic response | wikipedia.orgatsjournals.org |

| GM-CSF (priming) | Enhanced degranulation, increased production of proteins/enzymes | nih.govnih.govnih.govkarger.commdpi.comresearchgate.netencyclopedia.pubguidetopharmacology.orgresearchgate.net |

Modulation of Leukocyte Activation Marker CD69 Expression

5-Oxo-ETE induces the surface expression of the leukocyte activation marker CD69 on eosinophils nih.govnih.govatsjournals.orgmdpi.comersnet.orgersnet.org. This effect suggests that 5-Oxo-ETE contributes to the activation state of these cells. Research indicates that PAF and IL-5 appear to mediate the effect of 5-Oxo-ETE on CD69 expression, whereas LTB4 has little to no effect on this response nih.gov. Furthermore, migration through endothelial cell monolayers under the influence of 5-Oxo-ETE has been shown to double the number of CD69-positive eosinophils compared to non-migrated cells, implying that the migratory process itself, driven by 5-Oxo-ETE, further contributes to eosinophil activation as indicated by CD69 expression ersnet.org.

Table 2: Modulation of CD69 Expression by 5-Oxo-ETE

| Stimulus | Effect on Eosinophil CD69 Expression | Reference |

| 5-Oxo-ETE | Induces surface expression of CD69 | nih.govnih.govatsjournals.orgmdpi.comersnet.orgersnet.org |

| 5-Oxo-ETE + PAF | PAF appears to mediate the effect of 5-Oxo-ETE on CD69 expression | nih.gov |

| 5-Oxo-ETE + IL-5 | IL-5 appears to mediate the effect of 5-Oxo-ETE on CD69 expression | nih.gov |

| 5-Oxo-ETE (during migration through endothelium) | Doubles the number of CD69-positive eosinophils | ersnet.org |

| LTB4 | Little or no effect on CD69 expression | nih.gov |

Indirect Effects on Eosinophil Survival via Monocyte-Derived Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

While 5-Oxo-ETE does not directly prolong eosinophil survival, it indirectly enhances it through its effects on monocytes. nih.govnih.gov 5-Oxo-ETE is capable of stimulating human monocytes to release Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). karger.comnih.govnih.govnih.govresearchgate.net This effect is concentration-dependent, with significant GM-CSF release observed even at picomolar concentrations of 5-Oxo-ETE, and a maximal effect typically occurring after 24 hours of incubation. nih.gov

GM-CSF is a crucial cytokine known to be a potent survival factor for eosinophils, both in vitro and in vivo. nih.govnih.gov Studies have shown that conditioned medium from monocytes treated with 5-Oxo-ETE strongly promotes eosinophil survival, an effect that can be completely blocked by an antibody against GM-CSF. nih.gov This mechanism suggests that 5-Oxo-ETE contributes to the persistence of eosinophils at inflammatory sites by inducing GM-CSF secretion from monocytes. nih.govnih.govresearchgate.net

Table 1: Effect of 5-Oxo-ETE on GM-CSF Release from Monocytes and Eosinophil Survival

| Mediator/Condition | Effect on Monocytes | Effect on Eosinophils | Reference |

| 5-Oxo-ETE | Stimulates GM-CSF release (concentration-dependent, picomolar range) | Indirectly enhances survival (via monocyte-derived GM-CSF) | nih.gov |

| Conditioned medium from 5-Oxo-ETE-treated monocytes | Contains GM-CSF | Strongly promotes survival | nih.gov |

| Anti-GM-CSF antibody | N/A | Blocks eosinophil survival induced by conditioned medium | nih.gov |

Neutrophil Responses

The biological roles of 5-Oxo-ETE were initially identified through studies on neutrophils. karger.com 5-Oxo-ETE induces a variety of responses in human neutrophils, including chemotaxis, calcium mobilization, actin polymerization, and the induction of CD11b and CD11c expression. karger.comnih.govwikipedia.orgnih.govnih.govresearchgate.net However, it is important to note that neutrophils express lower numbers of the OXE receptor compared to eosinophils, which generally results in less potent responses to 5-Oxo-ETE in neutrophils than in eosinophils. karger.comresearchgate.netresearchgate.net

5-Oxo-ETE is a potent chemoattractant for neutrophils, inducing their directed migration. karger.comnih.govnih.govwikipedia.orgnih.govnih.govresearchgate.net While 5-Oxo-ETE is effective in stimulating neutrophil migration, its potency is generally not as high as that of other well-known chemoattractants like Leukotriene B4 (LTB4) or Platelet-Activating Factor (PAF). karger.comnih.govatsjournals.orgatsjournals.org For instance, LTB4 can be about ten times stronger than 5-Oxo-ETE in activating neutrophils. karger.com However, 5-Oxo-ETE activates neutrophils independently of LTB4 receptors and can play a role even if neutrophils become desensitized to LTB4. nih.gov Furthermore, 5-Oxo-ETE has been shown to sensitize neutrophils to other inflammatory mediators such as PAF, potentially exacerbating the inflammatory response. nih.govnih.gov

One of the rapid responses induced by 5-Oxo-ETE in neutrophils is the mobilization of intracellular calcium. karger.comnih.govnih.govnih.govresearchgate.netatsjournals.orgatsjournals.orgaai.orgcaymanchem.com This effect is characterized by a rapid increase in cytosolic calcium levels, reaching maximal levels within seconds (e.g., 5 seconds in eosinophils, with similar rapid kinetics expected in neutrophils). atsjournals.orgatsjournals.org The EC50 value for 5-Oxo-ETE in stimulating cytosolic calcium levels in neutrophils has been reported to be around 2 nM. caymanchem.com This calcium mobilization is mediated by the Gi/o-coupled OXE receptor and involves the activation of phospholipase C (PLC), leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol, which in turn contribute to the increase in intracellular calcium concentration. karger.comnih.gov This response can be inhibited by pertussis toxin, indicating its dependence on Gi/o proteins. nih.govnih.govaai.org

Table 2: Potency of 5-Oxo-ETE and Related Compounds in Neutrophil Calcium Mobilization

| Compound | EC50 (nM) for Calcium Mobilization in Neutrophils | Reference |

| 5-Oxo-ETE | 2 | caymanchem.com |

| 5-HETE | Approximately 100 times less potent than 5-Oxo-ETE | nih.govaai.org |

| 5-oxo-20-hydroxy-ETE | Nearly 100 times less potent than 5-Oxo-ETE | aai.org |

| 5-oxo-ETE methyl ester | 20-fold loss of potency | aai.org |

| 5-oxo-8-trans-ETE | Approximately sixfold reduced potency | aai.org |

5-Oxo-ETE rapidly stimulates actin polymerization in neutrophils, leading to an increase in F-actin content. karger.comwikipedia.orgnih.govnih.govresearchgate.netatsjournals.orgatsjournals.org This response is swift, typically reaching a maximal level around 20 seconds after stimulation. nih.gov The maximal increase in actin polymerization in response to 5-Oxo-ETE in neutrophils is similar to that observed in eosinophils, ranging between 50% and 60% above control levels. atsjournals.orgatsjournals.org Like calcium mobilization, 5-Oxo-ETE-induced actin polymerization in neutrophils is blocked by pretreatment with pertussis toxin, indicating its mediation via Gi protein signaling. nih.gov

5-Oxo-ETE stimulates the surface expression of beta2-integrins, specifically CD11b (Mac-1, Integrin alpha M) and, to a lesser extent, CD11c (Integrin alpha X), on human neutrophils. karger.comwikipedia.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netatsjournals.org The surface expression of CD11b in response to 5-Oxo-ETE reaches its maximum after approximately 12 minutes and remains constant thereafter. nih.gov The EC50 for CD11b expression in neutrophils is around 50 nM, which can be lowered to 20 nM by preincubation with phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov While 5-Oxo-ETE and PAF are equipotent in stimulating CD11b expression in eosinophils, LTB4 is generally more potent. atsjournals.org The induction of these adhesion molecules contributes to neutrophil aggregation and adherence, facilitating their infiltration into inflammatory sites. karger.comresearchgate.netnih.govresearchgate.netnih.gov

5-Oxo-ETE is also a potent stimulator of L-selectin (CD62L) shedding from the surface of human neutrophils. nih.govwikipedia.orgresearchgate.netatsjournals.org L-selectin shedding is a crucial event in leukocyte activation, regulating their rolling and adhesion to endothelial cells during inflammation. atsjournals.org 5-Oxo-ETE has been found to be more effective than PAF and LTB4 in inducing L-selectin shedding in human eosinophils, suggesting a similar or potent effect in neutrophils. atsjournals.orgatsjournals.org

Modulation of Degranulation and Superoxide (B77818) Anion Production (especially after priming)

While 5-Oxo-ETE exhibits relatively modest effects on degranulation and superoxide anion production in unprimed cells, its impact is significantly amplified in cells that have been pretreated or "primed" with certain cytokines nih.govbiomedres.usgithub.io. For instance, eosinophils and neutrophils, when primed with granulocyte-macrophage colony-stimulating factor (GM-CSF) or tumor necrosis factor-α (TNF-α), respond much more strongly to 5-Oxo-ETE nih.govbiomedres.usgithub.io.

In primed eosinophils, 5-Oxo-ETE strongly enhances degranulation, leading to the release of various proteins and enzymes, including β-glucuronidase, eosinophil peroxidase, and arylsulfatase, which can contribute to damaging effects on airway epithelium nih.govbiomedres.us. Similarly, primed neutrophils can release superoxide in response to 5-Oxo-ETE, particularly after priming with GM-CSF or platelet-activating factor (PAF) biomedres.us. Furthermore, 5-Oxo-ETE can stimulate the production of granule enzymes such as β-glucuronidase and lysozyme (B549824) by neutrophils, with a greater reaction observed when these cells are primed with TNF-α, granulocyte colony-stimulating factor (G-CSF), or PAF biomedres.us.

Synergistic Interactions with PAF, GM-CSF, Granulocyte Colony-Stimulating Factor (G-CSF), Tumor Necrosis Factor-α (TNF-α), and ATP

5-Oxo-ETE demonstrates significant synergistic interactions with other inflammatory mediators, enhancing various cellular functions. For example, low concentrations of 5-Oxo-ETE can enhance the responsiveness of eosinophils to PAF, suggesting distinct mechanisms of action that complement each other. This synergistic effect with PAF is also observed in neutrophil function, leading to exacerbation of the inflammatory response nih.gov.

In the context of degranulation and superoxide production, 5-Oxo-ETE becomes a potent activator in neutrophils and eosinophils pretreated with cytokines such as GM-CSF and TNF-α nih.govbiomedres.usgithub.io. This highlights how 5-Oxo-ETE can amplify the effects of other pro-inflammatory signals. While the direct interaction with ATP in this context is less explicitly detailed in the provided search results, ATP is a fundamental cellular energy molecule involved in numerous signaling pathways, and its role in synergistic interactions would typically be at a more fundamental metabolic or signaling level rather than a direct binding interaction like cytokines or other lipid mediators.

Heterologous Desensitization to LTB4

A notable characteristic of 5-Oxo-ETE's action is its receptor selectivity and the nature of its desensitization. The stimulatory effects of 5-Oxo-ETE on cells like human neutrophils are subject to homologous desensitization (desensitization by pretreatment with 5-Oxo-ETE itself) nih.gov. However, these effects are explicitly not subject to heterologous desensitization by other potent chemoattractants such as Leukotriene B4 (LTB4) or platelet-activating factor (PAF) nih.govguidetopharmacology.org. This indicates that 5-Oxo-ETE acts via a distinct receptor, the OXE receptor, which is separate from those for LTB4 and PAF nih.gov. This independence suggests that 5-Oxo-ETE could play a significant role in inflammatory responses, particularly when neutrophils become desensitized to LTB4, a phenomenon observed in vivo nih.gov. Despite LTB4 being a more potent chemoattractant than 5-Oxo-ETE for neutrophils in some contexts, 5-Oxo-ETE can still activate neutrophils independently of LTB4 nih.gov.

Monocyte and Macrophage Responses

5-Oxo-ETE also exerts important effects on monocytes and macrophages, contributing to their recruitment and activation at inflammatory sites nih.govguidetopharmacology.orgwikipedia.org.

Chemotactic Activity and Directed Migration

5-Oxo-ETE is a potent chemoattractant for human monocytes, inducing their directional migration in vitro guidetopharmacology.orgwikipedia.orgguidetopharmacology.org. While its potency for monocyte migration is about half that of other strong chemoattractants like monocyte chemotactic protein-1 (MCP-1), 5-Oxo-ETE can strongly enhance monocyte migration through synergistic interactions with chemokines such as MCP-1 and MCP-3 wikipedia.orgguidetopharmacology.orgbiomedres.us. This synergistic interaction suggests a crucial role for 5-Oxo-ETE in regulating monocyte accumulation at sites of allergic and inflammatory reactions. In vivo studies involving intradermal injection of 5-Oxo-ETE in humans have shown local accumulation of circulating blood cells, including monocyte-derived macrophages wikipedia.org.

Induction of Actin Polymerization

Similar to its effects on eosinophils and neutrophils, 5-Oxo-ETE is capable of inducing actin polymerization in monocytes nih.govguidetopharmacology.orgwikipedia.orgfishersci.cabiomedres.us. This cellular action is a rapid response and is closely related to cell migration guidetopharmacology.orgfishersci.ca. While 5-Oxo-ETE induces actin polymerization in monocytes to a degree comparable to MCP-1, it does not stimulate calcium mobilization in these cells guidetopharmacology.orgbiomedres.us. This indicates that the mechanisms underlying actin polymerization in monocytes by 5-Oxo-ETE may differ from those in other cell types where calcium mobilization is a prominent feature biomedres.us.

Stimulation of GM-CSF Release

A significant effect of 5-Oxo-ETE on monocytes is its ability to stimulate the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.govguidetopharmacology.orgbiomedres.usgithub.io. This effect is concentration-dependent and can be observed at picomolar concentrations. The GM-CSF released from monocytes in response to 5-Oxo-ETE is a potent survival factor for eosinophils, enhancing their survival in vitro and in vivo nih.govbiomedres.usgithub.io. Studies have shown that while 5-Oxo-ETE does not directly prolong eosinophil survival in pure eosinophil cultures, it dramatically increases their survival when small numbers of monocytes are present or when eosinophils are exposed to conditioned medium from 5-Oxo-ETE-treated monocytes nih.govgithub.io. This pro-survival effect can be blocked by an antibody against GM-CSF, confirming the cytokine's mediating role nih.govgithub.io. At concentrations of 10 nM or higher, 5-Oxo-ETE induces a much stronger GM-CSF release from monocytes compared to LTB4. This suggests that beyond its direct chemoattractant properties, 5-Oxo-ETE contributes to inflammatory diseases by influencing the synthesis of crucial survival factors like GM-CSF.

Stimulation of Pro-inflammatory Cytokine and Chemokine Release (TNF-α, IL-1β, IL-6, IL-8)

While 5-Oxo-ETE is recognized for its pro-inflammatory properties, direct stimulation of the release of specific pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 as a primary action from various cell types is not extensively detailed in the provided literature. However, 5-Oxo-ETE has been shown to stimulate the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from human monocytes. nih.govkarger.comnih.govresearchgate.net GM-CSF is a crucial cytokine that enhances the survival of eosinophils in vitro and in vivo. karger.comnih.govresearchgate.net Additionally, 5-Oxo-ETE can stimulate the production of granule enzymes, such as β-glucuronidase and lysozyme, from neutrophils, with a notably stronger response observed when these cells are primed with tumor necrosis factor (TNF)-α or granulocyte colony-stimulating factor (G-CSF). karger.comnih.gov This indicates that 5-Oxo-ETE can synergize with other pro-inflammatory signals to amplify cellular responses.

Synergistic Interactions with Monocyte Chemoattractant Protein-1 (MCP-1) and MCP-3

5-Oxo-ETE exhibits strong synergistic interactions with monocyte chemoattractant protein-1 (MCP-1, also known as CCL2) and monocyte chemoattractant protein-3 (MCP-3, also known as CCL8). This synergy leads to a markedly enhanced migration of monocytes. nih.govkarger.comebi.ac.uknih.govresearchgate.net Beyond enhanced migration, 5-Oxo-ETE also increases the MCP-1-induced release of arachidonic acid from labeled monocytes within the same concentration range. ebi.ac.uknih.govresearchgate.net Notably, this synergistic effect is specific to MCP-1 and MCP-3, as no such interaction has been observed when formyl-methionyl-leucyl-phenylalanine (fMLP) is used as a chemoattractant. ebi.ac.uknih.govresearchgate.net These findings suggest a relevant mechanism for regulating monocyte accumulation at sites of allergic and inflammatory reactions. nih.govresearchgate.net

Table 1: Synergistic Effects of 5-Oxo-ETE on Monocytes

| Mediator Combination | Effect on Monocytes | Reference |

| 5-Oxo-ETE + MCP-1 | Markedly enhanced cell migration; increased MCP-1-induced arachidonic acid release | nih.govkarger.comebi.ac.uknih.govresearchgate.net |

| 5-Oxo-ETE + MCP-3 | Markedly enhanced cell migration | nih.govkarger.comebi.ac.uknih.govresearchgate.net |

| 5-Oxo-ETE + fMLP | No synergistic interaction observed | ebi.ac.uknih.govresearchgate.net |

Basophil Responses

5-Oxo-ETE is a potent chemoattractant for basophils, inducing responses that are comparable to prostaglandin (B15479496) D2 (PGD2) and slightly less potent than eotaxin. nih.govebi.ac.uknih.govkarger.com The OXE receptor, which mediates the actions of 5-Oxo-ETE, is highly expressed in basophils at the mRNA level, with expression levels approximately 20-fold higher than in neutrophils and similar to those in eosinophils. ebi.ac.uknih.gov

Chemotactic Activity and Directed Migration

5-Oxo-ETE potently induces the chemotaxis and directed migration of basophils. nih.govkarger.comnih.govwikipedia.orgebi.ac.uknih.govkarger.comaging-us.com It is an effective stimulator of basophil migration through Matrigel basement membranes, eliciting responses similar to those observed with RANTES, IL-8, and platelet-activating factor (PAF). nih.govkarger.comoup.comresearchgate.net This transmigration activity is concentration-dependent, with 5-Oxo-ETE at 1 µM inducing maximal migration of IL-3-treated basophils through Matrigel. oup.com Crucially, these basophil migratory responses are primarily observed in basophils that have been primed with interleukin-3 (IL-3). nih.govkarger.comoup.comresearchgate.net

Table 2: 5-Oxo-ETE Induced Basophil Migration

| Response Type | Mediator | Effect | Priming Requirement | Reference |

| Chemotaxis | 5-Oxo-ETE | Potent chemoattractant, similar to PGD2 | None specified for general chemotaxis | nih.govebi.ac.uknih.govkarger.com |

| Transmigration | 5-Oxo-ETE | Potent stimulator of migration through Matrigel, similar to RANTES, IL-8, PAF | IL-3 priming required | nih.govkarger.comoup.comresearchgate.net |

Calcium Mobilization

5-Oxo-ETE induces a transient increase in cytosolic calcium levels in basophils. ebi.ac.uknih.gov However, its effects on calcium mobilization in these cells are considered modest when compared to other responses. nih.govkarger.comresearchgate.net The order of magnitude for transient cytosolic calcium increase in basophils by 5-LO products is LTB4 > 5-Oxo-ETE > LTD4. ebi.ac.uknih.gov

Induction of CD11b and CD203c Expression

5-Oxo-ETE has only modest effects on the cell surface expression of CD11b and CD203c in basophils. nih.govkarger.comnih.govresearchgate.net These markers are associated with cell activation, but the induction by 5-Oxo-ETE in basophils is not as pronounced as its other effects. nih.govkarger.comnih.govresearchgate.net

Modulation of Matrix Metalloproteinase-9 (MMP-9) Release

Basophil transmigration through the Matrigel basement membrane, influenced by 5-Oxo-ETE, is dependent on the release of matrix metalloproteinase-9 (MMP-9). nih.govkarger.comoup.comresearchgate.net This process can be inhibited by selective MMP-9 inhibitors. nih.govoup.com Basophils constitutively express transcripts for MMP-9, and to a lesser extent MMP-2, with cell-surface expression primarily detected for MMP-9. oup.com Treatment with IL-3 has been shown to upregulate the surface level of MMP-9 on basophils, further facilitating their transmigration. oup.com

Role of 5 Oxo Ete in Pre Clinical Models of Biological Processes and Pathophysiology

Contribution to Inflammation and Immune Response Modulation

5-Oxo-ETE plays a significant role in orchestrating inflammatory and immune responses, largely due to its potent effects on various leukocyte populations. It is synthesized from 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5S-HETE) by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), with its formation being dramatically increased under oxidative stress conditions, such as the respiratory burst in phagocytic cells and cell death nih.govportlandpress.comnih.govkarger.comasm.org. These conditions are common at sites of tissue damage and inflammation, favoring the local production and action of 5-Oxo-ETE nih.govnih.gov.

Promotion of Leukocyte Infiltration at Sites of Tissue Damage and Inflammation

5-Oxo-ETE is a potent chemoattractant for several types of human leukocytes, including eosinophils, neutrophils, basophils, and monocytes encyclopedia.pubportlandpress.comnih.govkarger.comnih.gov. Its ability to induce directional migration of these cells is a key mechanism by which it contributes to inflammatory responses.

Eosinophils: 5-Oxo-ETE exhibits its highest potency and power in stimulating human eosinophils, making it the most powerful human eosinophil chemoattractant among lipid mediators encyclopedia.pubasm.orgnih.govmdpi.comatsjournals.orgnih.govnih.gov. Studies have shown that intradermal injection of 5-Oxo-ETE in humans and monkeys leads to local accumulation of circulating blood cells, particularly eosinophils encyclopedia.pubnih.govkarger.commdpi.comnih.govwikipedia.org. In human skin, this infiltration was observed at 6 and 24 hours post-administration nih.gov.

Neutrophils: While less potent than Leukotriene B4 (LTB4) in stimulating neutrophil migration, 5-Oxo-ETE is still a chemoattractant for neutrophils nih.govnih.govatsjournals.orgnih.gov. Intradermal injection of 5-Oxo-ETE in humans also elicits neutrophil infiltration into the skin, though to a lesser extent than eosinophils nih.gov. In vitro studies have indicated that 5-Oxo-ETE can stimulate various responses in neutrophils, including degranulation and oxidative metabolism encyclopedia.pub.

Monocytes: 5-Oxo-ETE stimulates monocyte chemotaxis and acts synergistically with chemokines such as CCL2 and CCL8 in this regard encyclopedia.pubwikipedia.org. It also activates monocytes and can induce the local accumulation of monocyte-derived macrophages when injected into human skin encyclopedia.pubwikipedia.org.

The following table summarizes the chemotactic effects of 5-Oxo-ETE on various human inflammatory cells:

| Cell Type | Chemotactic Potency (Relative to other mediators) | Additional Responses Stimulated | References |

| Eosinophils | Highest among lipid mediators; >2.5x PAF, >40x LTB4 | Degranulation, oxidative metabolism, Ca2+ mobilization, actin polymerization, L-selectin shedding, CD11b expression, GM-CSF secretion (indirect) | encyclopedia.pubnih.govasm.orgnih.govmdpi.comatsjournals.orgnih.govatsjournals.org |

| Neutrophils | Less potent than LTB4, but still effective | Degranulation, oxidative metabolism, Ca2+ mobilization, actin polymerization, CD11b expression, L-selectin shedding | encyclopedia.pubnih.govkarger.comasm.orgnih.govatsjournals.orgnih.govatsjournals.org |

| Monocytes | Synergistic with CCL2 and CCL8 | Chemotaxis, GM-CSF secretion | encyclopedia.pubnih.govasm.orgwikipedia.org |

| Basophils | Potent chemoattractant | portlandpress.comkarger.comnih.govwikipedia.org |

Role in Prolonging Inflammatory Responses

Beyond its immediate chemotactic effects, 5-Oxo-ETE may contribute to the prolongation of inflammatory responses. One significant mechanism involves its ability to stimulate human monocytes to release Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) nih.govasm.org. GM-CSF is a potent survival factor for eosinophils and is considered to play a predominant role among cytokines in extending their lifespan in the airways nih.govnih.gov. While 5-Oxo-ETE does not appear to have a direct effect on eosinophil survival, its indirect effect via GM-CSF secretion from monocytes can strongly enhance eosinophil survival in co-cultures nih.gov. This suggests that 5-Oxo-ETE, by promoting eosinophil survival, can contribute to the persistence of eosinophil-driven inflammation nih.gov.

Furthermore, the increased synthesis of 5-Oxo-ETE by dying cells, which is important at sites of tissue damage and inflammation, could lead to the infiltration of inflammatory cells and the prolongation of the inflammatory response nih.govkarger.com.

Involvement in Host Defense Mechanisms

5-Oxo-ETE's role in host defense mechanisms has been explored in pre-clinical settings, particularly in the context of innate immunity. Studies using transparent zebrafish larvae, a powerful alternative to rodent models for studying innate immunity, have demonstrated that 5-Oxo-ETE signaling mediates early antimicrobial neutrophil recruitment to infection sites nih.gov. Morpholino-mediated knockdown of the OXE receptor ortholog (hcar1-4) in zebrafish inhibited neutrophil recruitment to uninfected tail fin wounds, suggesting a role for 5-Oxo-ETE and its receptor in initiating leukocyte infiltration in response to tissue damage nih.govnih.gov. This highlights its potential contribution to the initial stages of host defense by attracting immune cells to sites of injury or infection encyclopedia.pubnih.gov.

Pathophysiological Roles in Allergic Disease Models

5-Oxo-ETE is strongly implicated as a mediator in allergic diseases, given its exceptionally high potency in stimulating human eosinophils, a key cell type in allergic reactions encyclopedia.pubkarger.commdpi.comwikipedia.orgwikipedia.org. Its actions are mediated by the OXE receptor, which is highly expressed on eosinophils and basophils portlandpress.comkarger.com.

Pre-clinical Models of Allergic Asthma (Eosinophil Infiltration in Airways)

Pre-clinical studies provide substantial evidence for 5-Oxo-ETE's involvement in allergic asthma, particularly concerning eosinophil infiltration into the airways.

Human Studies: Intradermal injection of 5-Oxo-ETE in humans induces eosinophil infiltration into the skin, with asthmatic subjects showing a significantly stronger response compared to healthy controls (approximately three times higher eosinophil numbers) nih.govmdpi.comnih.govwikipedia.org. This suggests an enhanced sensitivity to 5-Oxo-ETE in individuals with allergic conditions.

Animal Models (Non-Rodent): Rodents lack an OXE receptor ortholog, which has historically hampered research into the pathophysiological role of 5-Oxo-ETE in common animal models of asthma nih.govportlandpress.commdpi.comnih.gov. However, alternative models have provided valuable insights:

Cynomolgus Monkeys: In monkeys sensitized to house dust mite allergen, both 5-Oxo-ETE and the allergen itself elicit eosinophil infiltration into the skin portlandpress.commdpi.comnih.gov. This infiltration was significantly inhibited by S-Y048, a potent and orally bioavailable selective OXE receptor antagonist portlandpress.commdpi.com. S-Y048 also inhibited the pulmonary infiltration of eosinophils and neutrophils following challenge with aerosolized house dust mite allergen and reduced the numbers of MUC5AC-positive bronchial epithelial cells portlandpress.com.

Cats: Feline peripheral blood leukocytes synthesize 5-Oxo-ETE, and physiologically relevant levels of 5-Oxo-ETE have been detected in bronchoalveolar lavage fluid from cats with experimentally induced asthma nih.govwikipedia.org. 5-Oxo-ETE is a much more potent activator of actin polymerization in feline eosinophils than other eicosanoids like LTB4 and Prostaglandin (B15479496) D2 nih.gov. These findings suggest that 5-Oxo-ETE could be an important mediator in feline asthma, a common condition in this species, and that cats could serve as a useful animal model for investigating its pathophysiological role nih.gov.

Cellular Mechanisms: Airway epithelial cells can synthesize 5-Oxo-ETE under oxidative stress, a condition prevalent in allergic inflammatory reactions nih.govwikipedia.orgresearchgate.net. This production by epithelial cells may contribute to eosinophil infiltration into the lung nih.govresearchgate.net. 5-Oxo-ETE also enhances eosinophil degranulation and can induce their migration across endothelial cell layers and basement membranes by activating matrix metalloproteinases (MMP-7 and MMP-9) mdpi.com.

Studies in Allergic Rhinitis Models

Pre-clinical investigations also suggest a role for 5-Oxo-ETE in allergic rhinitis.

Nasal Polyps: 5-Oxo-ETE has been reported to be formed by epithelial cells from nasal polyp tissues under oxidative stress karger.comnih.gov. Furthermore, it was shown to increase the levels of eosinophil cationic protein in organ cultures derived from nasal polyps karger.comnih.gov. Eosinophilic inflammation is a major pathological hallmark of chronic rhinosinusitis with nasal polyps, indicating that 5-Oxo-ETE may contribute to the allergic condition of nasal mucosa karger.com. Further research is required to fully determine the potential effects of 5-Oxo-ETE on allergic rhinitis karger.com.

Investigation in Atopic Dermatitis Models (Eosinophil Infiltration in Skin)

5-Oxo-ETE is recognized as a highly potent chemoattractant, particularly for eosinophils, which are crucial inflammatory cells in allergic diseases such as atopic dermatitis (AD) nih.govkarger.comwikipedia.orgencyclopedia.pubresearchgate.netresearchgate.netliminalbiosciences.com. Studies have demonstrated that intradermal injection of 5-oxo-ETE in humans leads to a notable augmentation of eosinophil infiltration into the skin karger.comwikipedia.orgencyclopedia.pubresearchgate.net. While its primary target appears to be eosinophils, 5-oxo-ETE also exhibits chemoattractant effects on other inflammatory cells, including neutrophils and monocytes, albeit to a lesser extent nih.govwikipedia.orgencyclopedia.pubresearchgate.netresearchgate.net.

The actions of 5-oxo-ETE in promoting eosinophil recruitment are mediated through its specific receptor, OXER1, which is highly expressed on eosinophils and basophils karger.comresearchgate.netnih.govresearchgate.netliminalbiosciences.com. Research indicates that elevated levels of 5-oxo-ETE are found in biological fluids associated with allergic inflammation. For instance, increased levels have been detected in the bronchoalveolar lavage fluid of mice sensitized to house dust mites, suggesting its significant role in eosinophilic diseases like asthma karger.com. Furthermore, epithelial cells isolated from human nasal polyps have been shown to produce 5-oxo-ETE. When applied to cultures of nasal polyp tissue, 5-oxo-ETE stimulates the production of eosinophil cationic protein, a marker associated with eosinophil-driven inflammation and asthma wikipedia.org. The compound can also act synergistically with other inflammatory mediators, such as interleukin 5 (IL-5), to enhance eosinophil chemotaxis and degranulation, further solidifying its role in allergic inflammatory responses wikipedia.orgencyclopedia.pub.

Involvement in Cancer Development and Progression in Pre-clinical Models

5-Oxo-ETE has been implicated in the development and progression of various cancers in pre-clinical models, primarily by influencing tumor cell proliferation, survival, and the inflammatory composition of the tumor microenvironment nih.govwikipedia.orgencyclopedia.pubresearchgate.netnih.govresearchgate.netnih.govoup.comresearchgate.netfrontiersin.orgresearchgate.net. The enzyme responsible for 5-oxo-ETE formation, 5-HEDH, is widely expressed in tumor cells, and the synthesis of 5-oxo-ETE can be enhanced under conditions such as oxidative stress and cell death, which are often prevalent in the tumor milieu nih.govkarger.comresearchgate.netoup.comresearchgate.net. Notably, cancer cells lacking 5-lipoxygenase can still synthesize 5-oxo-ETE through transcellular biosynthesis, utilizing 5-HETE derived from inflammatory cells nih.govkarger.comresearchgate.netresearchgate.net. The OXE receptor, OXER1, is expressed in a variety of tumor cell lines, including those from prostate, breast, and ovarian cancers, underscoring its potential as a therapeutic target nih.govnih.govnih.govresearchgate.netresearchgate.netconicet.gov.arnih.gov. Studies have shown that reducing the expression of OXER1 using siRNA significantly impaired the viability of PC3 prostate cancer cells, suggesting a tumorigenic function for 5-oxo-ETE in these contexts nih.govnih.govfrontiersin.orgfrontiersin.org.

Effects on Tumor Cell Proliferation and Survival

Pre-clinical investigations have consistently shown that 5-oxo-ETE stimulates the proliferation and enhances the survival of human cancer cell lines derived from various tissues. These include prostate cancer cells (e.g., PC3, LNCaP), breast cancer cells (e.g., MDA-MB-231, MCF7), lung cancer cells (e.g., A-427), ovarian cancer cells (e.g., SKOV3), and cells from colon and pancreatic cancers nih.govwikipedia.orgencyclopedia.pubnih.govresearchgate.netnih.govoup.comresearchgate.netfrontiersin.orgresearchgate.netconicet.gov.arnih.gov. The proliferative effects of 5-oxo-ETE are largely mediated through its interaction with the OXE receptor nih.govnih.govconicet.gov.arnih.gov. For instance, overexpression of the OXE receptor in H295R adrenocortical carcinoma cells resulted in increased cell proliferation, an effect further augmented by the presence of 5-oxo-ETE conicet.gov.ar.

Furthermore, 5-oxo-ETE demonstrates a protective effect against the pro-apoptotic actions of certain 5-lipoxygenase inhibitors. It has been shown to prevent the induction of apoptosis by agents like MK-886 in prostate cancer cells nih.govnih.govelsevier.es. However, it is noteworthy that at high concentrations, 5-oxo-ETE has also been observed to induce growth arrest and apoptosis in some cancer cell lines, such as MDA-MB-231, MCF7, and SKOV3. This dual effect may be attributed to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) at higher concentrations, which can exert effects opposing those mediated by OXER1 wikipedia.orgencyclopedia.pubnih.gov.

Table 1: Effects of 5-Oxo-ETE on Cancer Cell Proliferation and Survival

| Cancer Type | Cell Line(s) | Effect on Proliferation/Survival | Mediating Receptor | Reference |

| Prostate Cancer | PC3, LNCaP | Stimulates growth/survival | OXER1 | nih.govnih.govresearchgate.netconicet.gov.arnih.gov |

| Breast Cancer | MDA-MB-231, MCF7 | Stimulates growth/survival | OXER1 | nih.govresearchgate.netconicet.gov.arnih.gov |

| Lung Cancer | A-427 | Stimulates growth/survival | OXER1 | nih.govresearchgate.net |

| Ovarian Cancer | SKOV3 | Stimulates growth/survival | OXER1 | nih.govnih.gov |

| Adrenocortical Carcinoma | H295R | Increases proliferation (with OXER1 overexpression) | OXER1 | conicet.gov.ar |

| Colon Cancer | Not specified | Stimulates growth/survival | OXER1 | wikipedia.orgencyclopedia.pub |

| Pancreatic Cancer | Not specified | Stimulates growth/survival | OXER1 | wikipedia.orgencyclopedia.pub |

Modulation of Apoptosis in Cancer Cell Lines

5-Oxo-ETE plays a role in modulating apoptosis in various cancer cell lines. It has been shown to inhibit selenium-induced apoptosis in prostate cancer cells nih.govnih.gov. A significant finding is its ability to block the induction of apoptosis by inhibitors of the 5-lipoxygenase pathway, such as MK-886, in tumor cells nih.govoup.comresearchgate.netelsevier.es. This anti-apoptotic effect is believed to be mediated through the OXE receptor nih.govnih.gov. This suggests that 5-oxo-ETE can act as an endogenous regulator of cancer cell survival, protecting them from programmed cell death. Conversely, it is important to note that very high concentrations of 5-oxo-ETE have been reported to induce apoptosis in certain breast and ovarian cancer cell lines, indicating a complex dose-dependent effect nih.gov.

Contribution to the Tumor Microenvironment via Inflammatory Cell Infiltration

5-Oxo-ETE significantly contributes to the composition of the tumor microenvironment (TME) by acting as a potent chemoattractant for various inflammatory cells nih.govkarger.comwikipedia.orgencyclopedia.pubresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.commdpi.com. Its ability to attract eosinophils, neutrophils, monocytes, and basophils can influence the immune cell landscape within tumors nih.govkarger.comwikipedia.orgencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net. Increased synthesis of 5-oxo-ETE, particularly by dying tumor cells, can lead to the infiltration of these inflammatory cells, potentially prolonging the inflammatory response within the TME nih.govkarger.comnih.govoup.com.

Research indicates that 5-oxo-ETE, primarily through its receptor OXER1, can attract macrophages to the tumor site nih.govresearchgate.netmdpi.com. Macrophages within tumors, known as tumor-associated macrophages (TAMs), are critical players in promoting tumor growth and progression through various humoral and cellular mechanisms nih.govresearchgate.net. Furthermore, the activation of OXER1 on tumor cells by macrophages induces actin cytoskeletal changes and enhances tumor cell migration, highlighting a direct interaction between inflammatory cells and cancer cells mediated by 5-oxo-ETE nih.govmdpi.com. The 5-lipoxygenase pathway, which generates 5-oxo-ETE, is thus involved in pro-tumorigenic cross-talk signaling between cancer cells and immune cells within the TME mdpi.com.

Role in Cardiovascular Disease Research Models

Emerging research suggests a role for 5-oxo-ETE in the pathophysiology of cardiovascular diseases. Its potent effects on the chemotaxis of neutrophils and monocytes indicate its potential involvement in conditions such as atherosclerosis and ischemia-reperfusion injury nih.gov. The broader 5-lipoxygenase/leukotriene pathway, from which 5-oxo-ETE is derived, has been hypothesized to contribute to the pathogenesis of various cardiovascular conditions, including atherosclerosis, abdominal aortic aneurysm, and myocardial infarction/reperfusion injury oup.com. This contribution is thought to occur through mechanisms involving increased leukocyte chemotaxis, vascular inflammation, and enhanced vascular permeability, leading to tissue and matrix degeneration oup.com. Studies have also shown that 5-oxo-ETE, along with its precursor 5-HETE, can synergistically induce the migration of monocytes in response to monocyte chemotactic protein-1 (MCP-1), a chemokine highly relevant to the development of atherosclerotic plaques ahajournals.org.

Myocardial Ischemia Injury Models (e.g., Acute Myocardial Infarction)

In models of myocardial ischemia injury, particularly acute myocardial infarction (AMI), 5-oxo-ETE has been identified as a significant mediator. Metabolomics studies have revealed elevated levels of 5-oxo-ETE in the serum during AMI researchgate.netnih.gov. Experimental evidence indicates that 5-oxo-ETE can directly trigger myocardial injury in mice researchgate.netnih.gov. Concurrently, an increase in the content of the OXE receptor (OXER1) has been observed in both AMI patients and mouse models nih.gov.

Pharmacological inhibition of the OXE receptor using specific antagonists, such as Gue1654, has demonstrated protective effects in pre-clinical models of myocardial ischemia. This inhibition alleviated coronary artery ligation-induced ischemic myocardial injury in mice and mitigated oxygen/glucose deprivation-induced injury in cardiomyocytes researchgate.netnih.gov. The mechanism of this cardioprotective effect involves the activation of branched-chain amino acid transaminase 1 (BCAT1) and the suppression of protein kinase C-ε (PKC-ε)/nuclear factor κB (NF-κB) signaling, which in turn reduces cardiomyocyte apoptosis researchgate.netnih.gov. Furthermore, given its chemoattractant properties for neutrophils, 5-oxo-ETE could also contribute to neutrophil infiltration following ischemia-reperfusion events nih.gov.

Table 2: Role of 5-Oxo-ETE in Myocardial Ischemia Injury Models

| Model/Condition | 5-Oxo-ETE Level | OXE Receptor Expression | Effect on Myocardial Injury | Therapeutic Intervention (OXER1 Inhibition) | Signaling Pathways Affected | Reference |

| Acute Myocardial Infarction (AMI) | Elevated | Increased | Triggers myocardial injury | Alleviates injury | Activates BCAT1; Suppresses PKC-ε/NF-κB signaling; Reduces cardiomyocyte apoptosis | researchgate.netnih.gov |

| Ischemia-Reperfusion Injury | Contributes | N/A | Promotes neutrophil infiltration | N/A | N/A | nih.gov |

Influence on Thrombosis Pathways

5-Oxo-ETE has been identified as a critical mediator in thrombosis pathways, particularly in the context of antiphospholipid syndrome (APS). Research indicates that elevated levels of 5-Oxo-ETE are found in the serum of APS patients nih.gov. In vitro experiments have demonstrated that 5-Oxo-ETE, through the activation of its receptor OXE-R, significantly increases neutrophil extracellular traps (NETs) formation and oxidative stress in a dose-dependent manner nih.gov. NETs are web-like structures released by neutrophils that can contribute to thrombosis.

Table 1: Influence of 5-Oxo-ETE on Thrombosis Pathways

| Biological Process | Mediator/Pathway | Effect of 5-Oxo-ETE | Research Findings | Source |

| Thrombosis | NETs formation | Increased | Dose-dependent increase in NETs formation and oxidative stress via OXE-R activation of the PLC/PKC/ERK signaling pathway in neutrophils. nih.gov | nih.gov |

| Thrombosis | Venous thrombosis | Attenuated (with inhibition) | Inhibiting 5-Oxo-ETE synthesis or blocking OXE-R reduced NETs formation and attenuated venous thrombosis in APS mouse models. nih.gov | nih.gov |

| Systemic Levels | Serum metabolomics | Significantly elevated | Observed in serum of antiphospholipid syndrome (APS) patients. nih.gov | nih.gov |

In vivo studies using APS mouse models further support this role, showing that inhibiting 5-Oxo-ETE synthesis or blocking OXE-R reduces NETs formation and attenuates venous thrombosis nih.gov. These findings suggest that targeting 5-Oxo-ETE or OXE-R could be a promising therapeutic approach for thrombotic APS and other NET-associated autoimmune diseases nih.gov.

Effects on Cardiogenesis and DNA Damage

5-Oxo-ETE has been implicated in adverse effects on cardiogenesis and the induction of DNA damage. Research utilizing human-induced pluripotent stem cells (hiPSCs) and human embryonic stem cells (hESCs) from mosaic Down syndrome (DS) patients, characterized by an extra copy of chromosome 21 (exCh21), revealed that exCh21 disrupts cellular transcriptome, metabolic processes, and triggers DNA damage researchgate.net. Notably, supplementation with 5-Oxo-ETE directly promoted DNA damage in these stem cells, suggesting its contributory role in DS pathogenesis researchgate.netresearchgate.net. This effect was in stark contrast to the protective effect observed with Calcitriol researchgate.net.

Furthermore, 5-Oxo-ETE was found to repress cardiogenesis, an impairment that could also be mitigated by Calcitriol supplementation researchgate.net. Elevated levels of 5-Oxo-ETE have been detected in the serum during acute myocardial infarction (AMI), underscoring its potential significance in the human cardiac system researchgate.net.

Table 2: Effects of 5-Oxo-ETE on Cardiogenesis and DNA Damage

| Biological Process | Model System | Effect of 5-Oxo-ETE | Research Findings | Source |

| DNA Damage | hiPSCs, hESCs | Promoted | Direct supplementation led to DNA damage, suggesting a role in Down syndrome pathogenesis. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Cardiogenesis | hiPSCs, hESCs | Repressed | Disrupted cardiogenesis, an effect that could be mitigated by Calcitriol. researchgate.net | researchgate.net |